3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide
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Overview
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide is an organic compound that features a pyrazole ring substituted with dimethyl groups and a hydrazide linkage to a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic conditions.
Substitution with Dimethyl Groups: The pyrazole ring is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Formation of the Hydrazide Linkage: The dimethyl-substituted pyrazole is reacted with a hydrazide derivative, such as hydrazine hydrate, to form the hydrazide linkage.
Condensation with Hydroxybenzaldehyde: Finally, the hydrazide is condensed with 2-hydroxybenzaldehyde under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The hydrazide linkage can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology
In biological research, it may serve as a scaffold for the development of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and hydrazide linkage allow it to form hydrogen bonds and coordinate with metal ions, which can modulate the activity of biological targets. The hydroxyphenyl group can participate in π-π stacking interactions, further enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)pentane-2,4-dione
- 1-(3,5-dimethyl-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
Compared to similar compounds, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide is unique due to the presence of both a hydroxyphenyl group and a hydrazide linkage. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-10-13(11(2)18-17-10)7-8-15(21)19-16-9-12-5-3-4-6-14(12)20/h3-6,9,20H,7-8H2,1-2H3,(H,17,18)(H,19,21)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDULZJIXYLGUOP-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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